Cas no 1304773-89-4 (4,7-Bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole)
4,7-Bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole Chemical and Physical Properties
Names and Identifiers
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- 4,7-Bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c][1,2,5] thiadiazole
- 4,7-Bis(5-bromothiophen-2-yl)-5,6-di?uoro-2,1,3-benzothiadiazole
- 4,7-Bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole
- YGPRFJKNROPBCC-UHFFFAOYSA-N
- 4,7-Bis(5-bromo-2-thienyl)-5,6-difluoro-2,1,3-benzothiadiazole
- 4,7-bis(5-bromothiophen-2-yl)-5,6-difluoro-2,1,3-benzothiadiazole
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- Inchi: 1S/C14H4Br2F2N2S3/c15-7-3-1-5(21-7)9-11(17)12(18)10(6-2-4-8(16)22-6)14-13(9)19-23-20-14/h1-4H
- InChI Key: YGPRFJKNROPBCC-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C2=C(C(=C(C3=CC=C(S3)Br)C3C2=NSN=3)F)F)S1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 23
- Rotatable Bond Count: 2
- Complexity: 414
- Topological Polar Surface Area: 111
Experimental Properties
- Density: 1.978±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Insuluble (5.9E-5 g/L) (25 ºC),
4,7-Bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A169006040-1g |
4,7-Bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole |
1304773-89-4 | 97% | 1g |
400.00 USD | 2021-06-01 | |
| Chemenu | CM493244-100mg |
4,7-Bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole |
1304773-89-4 | 98% | 100mg |
$78 | 2024-08-02 | |
| Chemenu | CM493244-250mg |
4,7-Bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole |
1304773-89-4 | 98% | 250mg |
$132 | 2024-08-02 | |
| Chemenu | CM493244-1g |
4,7-Bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole |
1304773-89-4 | 98% | 1g |
$356 | 2024-08-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B861093-250mg |
4,7-bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole |
1304773-89-4 | 98% | 250mg |
¥688.00 | 2022-09-29 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B861093-1g |
4,7-bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole |
1304773-89-4 | 98% | 1g |
¥2,298.00 | 2022-09-29 | |
| eNovation Chemicals LLC | Y1223415-1g |
4,7-Bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole |
1304773-89-4 | 95% | 1g |
$300 | 2024-06-03 | |
| Aaron | AR009KE3-100mg |
4,7-Bis(5-broMothiophen-2-yl)-5,6-difluorobenzo[c][1,2,5] thiadiazole |
1304773-89-4 | 98% | 100mg |
$56.00 | 2025-02-11 | |
| Aaron | AR009KE3-250mg |
4,7-Bis(5-broMothiophen-2-yl)-5,6-difluorobenzo[c][1,2,5] thiadiazole |
1304773-89-4 | 98% | 250mg |
$95.00 | 2025-02-11 | |
| Aaron | AR009KE3-1g |
4,7-Bis(5-broMothiophen-2-yl)-5,6-difluorobenzo[c][1,2,5] thiadiazole |
1304773-89-4 | 98% | 1g |
$257.00 | 2025-02-11 |
4,7-Bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole Suppliers
4,7-Bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Additional information on 4,7-Bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole
Chemical Profile of 4,7-Bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole (CAS No. 1304773-89-4)
4,7-Bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole, identified by its CAS number 1304773-89-4, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This molecule belongs to the class of benzothiadiazole derivatives, which are known for their broad spectrum of biological activities and structural versatility. The presence of bromine substituents at the 5-position of the thiophene rings and fluorine atoms at the 5 and 6 positions of the benzo[c][1,2,5]thiadiazole core introduces unique electronic and steric properties, making it a promising candidate for various applications.
The structural framework of 4,7-Bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole consists of a central benzo[c][1,2,5]thiadiazole scaffold conjugated with two thiophene rings at the 4 and 7 positions. The substitution pattern with bromine and fluorine atoms imparts distinct reactivity and functionality. Such modifications are strategically designed to enhance interactions with biological targets while maintaining structural stability. The compound’s dual nature as an aromatic heterocycle with halogenated substituents makes it an attractive scaffold for drug discovery and material science applications.
In recent years, benzothiadiazole derivatives have been extensively studied due to their potential in pharmaceutical applications. The benzo[c][1,2,5]thiadiazole core is particularly notable for its role in developing antiviral, anticancer, and anti-inflammatory agents. The introduction of electron-withdrawing fluorine atoms at the 5 and 6 positions increases the electrophilicity of the molecule, facilitating nucleophilic substitution reactions that are crucial for further derivatization. Additionally, the bromine atoms serve as handles for cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the construction of more complex molecular architectures.
One of the most compelling aspects of 4,7-Bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole is its potential in medicinal chemistry. Researchers have leveraged its structural features to develop novel therapeutic agents. For instance, studies have demonstrated that halogenated benzothiadiazoles can exhibit potent activity against various disease targets by modulating biological pathways. The fluorine atoms contribute to metabolic stability while enhancing binding affinity to protein receptors. Furthermore, the brominated thiophene rings provide opportunities for further functionalization through transition-metal-catalyzed reactions.
The compound’s relevance extends beyond pharmaceuticals into materials science. Halogenated heterocycles are widely used in organic electronics due to their ability to form stable conjugated systems. The electron-withdrawing nature of fluorine atoms enhances charge transport properties in organic semiconductors and optoelectronic devices. Similarly, the bromine substituents allow for easy modification via cross-coupling strategies to tailor electronic characteristics. This dual functionality makes 4,7-Bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole a valuable building block for designing advanced materials such as organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and photovoltaic cells.
Recent advancements in synthetic methodologies have further highlighted the utility of this compound. Transition-metal-catalyzed reactions continue to be a cornerstone in constructing complex heterocyclic systems like 4,7-Bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole. Techniques such as palladium-catalyzed cross-coupling between bromo-thiophenes and aryl halides have enabled efficient access to this scaffold. Additionally, photoredox catalysis has emerged as a powerful tool for introducing fluorine atoms into aromatic systems with high selectivity and mild conditions.
The pharmacological potential of 4,7-Bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole has been explored through several preclinical studies. Researchers have investigated its interactions with enzymes and receptors relevant to cancer biology. The compound’s ability to modulate kinase activity has been particularly intriguing. Kinases are critical targets in oncology due to their role in cell proliferation and survival signaling pathways. By binding to these enzymes or their substrates indirectly through allosteric mechanisms provided by its scaffold structure,benzo[c][1
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